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molecular formula C15H11BrN2O3S B8793430 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B8793430
M. Wt: 379.2 g/mol
InChI Key: PWGCURVPVJNAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785438B2

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde obtained by the method described in WO 2004/101565 (4.10 g) was dissolved in THF (100 ml). Triethylamine (3.05 ml) and p-toluenesulfonyl chloride (3.82 g) were added at room temperature and the mixture was stirred overnight. The reaction solvent was distilled off under reduced pressure and then diluted with ethyl acetate. After washing with water and brine in this order, the resulting organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was solidified with (dichloromethane-diethyl ether) and then collected by filtration to give 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2.32 g). Further, the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2.55 g). The resulting 5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2.83 g) was dissolved in methylene chloride (50 ml). 3-Chloroperbenzoic acid (2.13 g) was added under ice-cooling over 3 hours, and the mixture was stirred at room temperature for 2 hours. Thereafter, a 10% aqueous sodium sulfite solution and a saturated aqueous sodium bicarbonate solution were added to the reaction solution, followed by stirring overnight. The reaction solution was diluted with methylene chloride and the insoluble matter was removed by filtration, followed by extraction with methylene chloride three times. The resulting organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (0.18 g) as a pale red solid.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10](C=O)=[CH:9][N:8]([S:13]([C:16]3[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=3)(=[O:15])=[O:14])[C:5]2=[N:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:31])C=1.S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:10](=[O:31])[CH2:9][N:8]([S:13]([C:16]3[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=3)(=[O:15])=[O:14])[C:5]2=[N:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2C=O)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
by stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(CC2=O)S(=O)(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 6.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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